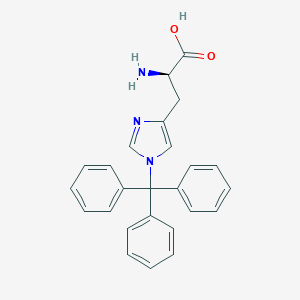

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, also known as H-D-His(Trt)-OH, is an amino acid derivative with potential applications in medicinal chemistry and biochemistry. Its unique structure, which includes a trityl-protected imidazole moiety, suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂₅H₂₃N₃O₂

- Molecular Weight : 397.47 g/mol

- CAS Number : 199119-46-5

- Purity : 97.5% - 100%

- Melting Point : Approximately 584.8 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, enhancing its interaction with biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole-containing compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory responses. In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the release of anti-inflammatory cytokines like IL-10. This dual action suggests its potential in treating inflammatory diseases .

Neuroprotective Properties

The neuroprotective effects of imidazole derivatives have been explored in various models of neurodegeneration. Studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially through antioxidant mechanisms and modulation of signaling pathways involved in cell survival .

Case Studies

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against E. coli and S. aureus; showed significant inhibition at concentrations >50 µg/mL | Supports development as an antimicrobial agent |

| Inflammation Modulation in PBMCs | Inhibited TNF-α by 44% at high doses; increased IL-10 levels significantly | Potential therapeutic role in inflammatory diseases |

| Neuroprotection in Cell Cultures | Reduced oxidative stress markers and apoptosis in neuronal cell lines | Indicates potential for neuroprotective drug development |

Research Findings

Research findings consistently highlight the versatility of this compound in various biological contexts:

- Cytokine Modulation : The compound has been shown to effectively modulate cytokine release in immune cells, indicating its potential as an immunomodulatory agent.

- Antioxidant Activity : Exhibits properties that may protect cells from oxidative damage, relevant for conditions such as Alzheimer's disease.

- Antimicrobial Efficacy : Demonstrated effectiveness against several pathogenic strains, supporting its use in developing new antibiotics.

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Properties

Research indicates that (R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid exhibits significant antioxidant properties. These properties are attributed to the imidazole ring, which can donate electrons and scavenge free radicals, making it a candidate for therapeutic agents aimed at oxidative stress-related diseases .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects. In vitro studies suggest that it can protect neuronal cells from apoptosis induced by oxidative stress. This has implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role .

Drug Development

Due to its structural similarity to amino acids and its unique functional groups, this compound is being explored as a scaffold in the design of new drugs. Its ability to form stable complexes with metal ions enhances its potential as a chelating agent in drug formulations .

Biochemical Research

Enzyme Inhibition Studies

This compound has been utilized in studies aimed at understanding enzyme mechanisms. Specifically, it serves as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation .

Peptide Synthesis

this compound is also significant in peptide synthesis. Its chiral center allows for the production of enantiomerically pure peptides, which are crucial for developing biologically active compounds .

Case Studies

Propriétés

IUPAC Name |

(2R)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZQZNOAYQCQFZ-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428608 |

Source

|

| Record name | Nim-Trityl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199119-46-5 |

Source

|

| Record name | Nim-Trityl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.